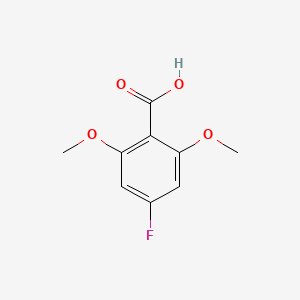

4-Fluoro-2,6-dimethoxybenzoic acid

Descripción

The field of organic chemistry is continually advancing through the exploration and application of novel molecular structures. Among these, aromatic carboxylic acids, particularly those bearing fluorine and methoxy (B1213986) substituents, have garnered significant attention for their unique properties and versatile reactivity. 4-Fluoro-2,6-dimethoxybenzoic acid stands as a noteworthy example within this class of compounds, embodying the structural features that make it a valuable tool in modern synthetic and mechanistic studies.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-2,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJIVISEGMWEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 4 Fluoro 2,6 Dimethoxybenzoic Acid

Lithium-Halogen Exchange and Carboxylation Approaches for Benzoic Acid Formation

A cornerstone in the synthesis of aryl carboxylic acids is the transformation of an aryl halide into an organolithium species, followed by quenching with carbon dioxide. This method's efficacy hinges on the precise control of reaction parameters and the nature of the reagents.

Optimization of Carboxylation Conditions for Substituted Aryl Halides

The lithium-halogen exchange reaction is a powerful tool for generating aryllithium reagents, which are potent nucleophiles. The exchange rate is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu For a precursor like 1-bromo-4-fluoro-2,6-dimethoxybenzene, treatment with an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) would generate the desired aryllithium intermediate. The choice of alkyllithium reagent and solvent is crucial; aggregation of the organolithium species, which influences its reactivity, is solvent-dependent. princeton.eduuwindsor.ca

The success of the subsequent carboxylation step is highly sensitive to the reaction conditions. Key variables that must be optimized include temperature, solvent, and the specific alkyllithium reagent used. Low temperatures are essential to prevent side reactions, such as the decomposition of the aryllithium intermediate.

Table 1: Optimization Parameters for Lithium-Halogen Exchange and Carboxylation

| Parameter | Options | Considerations |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl | Reactivity: I > Br > Cl. Choice affects exchange rate and temperature requirements. princeton.edu |

| Organolithium Reagent | n-BuLi, s-BuLi, t--BuLi | Basicity and steric hindrance influence reactivity and potential side reactions. |

| Solvent | THF, Diethyl ether, Hexanes | Solvation affects the aggregation state and reactivity of the organolithium reagent. uwindsor.ca |

| Temperature | -78 °C to 0 °C | Lower temperatures minimize side reactions and decomposition of the aryllithium intermediate. |

Role of Carbon Dioxide Sources in Carboxylation Efficiency and Scalability

For larger-scale industrial applications, gaseous CO2 is preferred. It allows for precise stoichiometric control, better temperature management, and is often more cost-effective. Bubbling gaseous CO2 through the reaction solution ensures efficient mixing and reaction. The pressure of the CO2 can also be adjusted to influence the rate of carboxylation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Strategies for Functionalized Benzoic Acids

Nucleophilic aromatic substitution (SNAr) offers alternative pathways to functionalized benzoic acids, particularly through the generation of highly reactive intermediates or by leveraging directing groups to control regiochemistry.

Generation and Reactivity of Aryne Intermediates in Benzoic Acid Synthesis

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. egyankosh.ac.in They are typically generated in situ from ortho-disubstituted arenes, such as 1-bromo-2-fluorobenzene, by treatment with a strong base. wikipedia.org Once formed, the aryne can be trapped by various nucleophiles. While not a direct route to a carboxylic acid, an aryne intermediate could be trapped by a suitable nucleophile that can later be converted to a carboxyl group. However, a significant challenge in using unsymmetrical arynes is controlling the regioselectivity of the nucleophile's addition. egyankosh.ac.in The synthesis of complex natural products has successfully utilized aryne intermediates, demonstrating their utility in building intricate molecular architectures. wikipedia.org

Directed ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho-position. baranlab.org Methoxy (B1213986) groups, such as those in 4-fluoro-2,6-dimethoxybenzoic acid, are effective DMGs. wikipedia.org

In a potential synthesis of the target molecule, one could start with 1-fluoro-3,5-dimethoxybenzene (B1333257). The two methoxy groups would direct the lithiation to the C2 position. The resulting aryllithium species can then be trapped with an electrophile like carbon dioxide to install the carboxylic acid group, yielding 4-fluoro-2,6-dimethoxybenzoic acid. The strength of the directing group and the choice of the lithiating agent are critical for the success of this reaction. uwindsor.ca Research has shown that even an unprotected carboxylic acid group can act as a powerful directing group under specific conditions. organic-chemistry.org

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)

| DMG Strength | Functional Group Examples |

| Strong | -O-C(O)NR₂, -SO₂NR₂, -CONR₂ |

| Moderate | -CH₂NR₂, -OMe, -NHC(O)R |

| Weak | -F, -Cl, -NR₂ |

This table provides a general hierarchy; actual directing ability can be influenced by other substituents and reaction conditions. uwindsor.cabaranlab.org

Catalytic Approaches to Aromatic Carboxylic Acid Preparation

Modern synthetic chemistry increasingly favors catalytic methods, which can offer milder reaction conditions, higher efficiency, and greater sustainability compared to stoichiometric approaches. researchgate.net

The carboxylation of aryl halides and pseudohalides using carbon dioxide is an emerging field, with nickel-catalyzed systems showing particular promise. nih.govnih.gov These reactions often employ a metallic reductant, such as manganese or zinc powder, to facilitate the catalytic cycle. mdpi.com The mechanism typically involves the oxidative addition of the aryl halide to a low-valent nickel species, followed by reduction and subsequent reaction with CO2. Mechanistic studies have revealed that Lewis acids and halide sources can be beneficial for catalysis. nih.govnih.gov

Another innovative approach is the direct carboxylation of C-H bonds. Rhodium(I) catalysts have been shown to mediate the chelation-assisted carboxylation of aryl C-H bonds with CO2 under atmospheric pressure. mdpi.com Furthermore, photocatalytic methods are gaining traction. Visible-light-mediated processes can enable the carboxylation of various substrates, including arylamines, with CO2 under ambient conditions, representing a green and sustainable route to carboxylic acids. nih.gov Catalytic systems using other metals like palladium and copper have also been developed for the carboxylation of aryl halides and related compounds. mdpi.com Silver(I) catalysts have proven effective for the carboxylation of arylboronic esters. rsc.org

Oxidative Cleavage Methods via Catalytic Ozonolysis

Oxidative cleavage of a carbon-carbon double bond represents a powerful transformation in organic synthesis, allowing for the generation of carbonyl compounds, including carboxylic acids. Ozonolysis, followed by an oxidative workup, is a primary method for achieving this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.org While a specific literature example for the synthesis of 4-Fluoro-2,6-dimethoxybenzoic acid via ozonolysis is not prominently documented, a plausible synthetic route can be proposed starting from a suitable alkene precursor, such as 4-fluoro-2,6-dimethoxystyrene.

The reaction would proceed via the initial 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate would then rearrange to a more stable secondary ozonide. libretexts.orgmasterorganicchemistry.com Subsequent treatment of the ozonide under oxidative conditions, typically with hydrogen peroxide (H₂O₂), would cleave the ozonide and oxidize the resulting aldehyde fragment to the desired carboxylic acid. masterorganicchemistry.comyoutube.com The other fragment, in this case, would be formaldehyde, which would be further oxidized to carbon dioxide and water.

The choice of solvent is critical in ozonolysis reactions. A non-participating solvent such as dichloromethane (B109758) or a combination of organic solvents with water is often employed to facilitate the reaction and subsequent workup. organic-chemistry.org

Below is a hypothetical reaction scheme for the synthesis of 4-Fluoro-2,6-dimethoxybenzoic acid via catalytic ozonolysis:

Interactive Data Table 1: Hypothetical Ozonolysis Route

| Precursor | Reagents | Intermediate | Product | Expected Outcome |

| 4-Fluoro-2,6-dimethoxystyrene | 1. O₃, CH₂Cl₂/MeOH, -78 °C2. H₂O₂ | 4-Fluoro-2,6-dimethoxybenzaldehyde | 4-Fluoro-2,6-dimethoxybenzoic acid | The oxidative cleavage of the vinyl group is expected to proceed cleanly to afford the corresponding benzoic acid in good yield, based on established precedents for ozonolysis of styrenic compounds. masterorganicchemistry.comorganic-chemistry.org |

Comparative Analysis of Synthetic Pathways towards 4-Fluoro-2,6-dimethoxybenzoic Acid and Analogues

One common approach is the oxidation of a substituted toluene (B28343) . For the target molecule, this would involve the oxidation of 4-fluoro-2,6-dimethoxytoluene. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are typically used for this transformation. The reaction is often carried out in a mixture of aqueous pyridine (B92270) or other co-solvents to ensure the solubility of the organic substrate. This method is robust but can sometimes suffer from harsh reaction conditions and the need to remove manganese dioxide byproducts.

Another powerful strategy is the directed ortho-lithiation of an aromatic ether followed by carboxylation . In this approach, a suitable precursor such as 1-fluoro-3,5-dimethoxybenzene could be treated with a strong organolithium base, like n-butyllithium. The methoxy groups direct the deprotonation to the ortho position (C2). The resulting aryllithium species is then quenched with carbon dioxide (either as a gas or solid dry ice) to introduce the carboxylic acid functionality. This method offers high regioselectivity but requires strictly anhydrous conditions and low temperatures. researchgate.net

A third method involves the Friedel-Crafts acylation followed by hydrolysis . For an analogue like 4-fluoro-2-methylbenzoic acid, m-fluorotoluene can undergo a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis of the resulting ketone to the carboxylic acid. google.com This approach is suitable for certain substitution patterns but may lead to isomeric mixtures that require separation.

Interactive Data Table 2: Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Oxidative Cleavage via Ozonolysis (Hypothetical) | 4-Fluoro-2,6-dimethoxystyrene | 1. O₃2. H₂O₂ | Mild reaction conditions for the cleavage step. organic-chemistry.org | Requires synthesis of the specific alkene precursor; potential for side reactions if not carefully controlled. |

| Oxidation of Substituted Toluene | 4-Fluoro-2,6-dimethoxytoluene | KMnO₄, Pyridine/H₂O | Readily available starting materials in many cases; a well-established transformation. | Often requires harsh conditions (heat); stoichiometric use of strong oxidants; potential for low yields with sensitive substrates. |

| Directed ortho-Lithiation and Carboxylation | 1-Fluoro-3,5-dimethoxybenzene | 1. n-BuLi, THF2. CO₂ | High regioselectivity due to directing groups; generally high yields. researchgate.net | Requires strictly anhydrous conditions and low temperatures; handling of pyrophoric organolithium reagents. researchgate.net |

| Friedel-Crafts Acylation and Hydrolysis | m-Fluorotoluene | 1. Cl₃CCOCl, AlCl₃2. NaOH, H₂O | Utilizes readily available starting materials. google.com | Can produce isomeric mixtures requiring separation; not directly applicable to the target molecule without further modification. google.com |

Chemical Reactivity and Transformative Potential of 4 Fluoro 2,6 Dimethoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 4-fluoro-2,6-dimethoxybenzoic acid, enabling a variety of transformations to produce esters, amides, and other acyl derivatives. These reactions are fundamental to its use as a building block in organic synthesis.

Esterification Reactions and Derivatives

Esterification of carboxylic acids is a common transformation, and several methods can be applied to 4-fluoro-2,6-dimethoxybenzoic acid. rug.nl The classical Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a viable approach. rug.nlglobalscientificjournal.com To drive the equilibrium towards the ester product, the reaction is typically conducted under reflux with an excess of the alcohol or with removal of water. globalscientificjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. researchgate.net For instance, microwave irradiation of substituted benzoic acids with alcohols in a sealed vessel, often with a catalytic amount of acid, can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.netusm.my This method is particularly advantageous for equilibrium-limited reactions like esterification. researchgate.net The choice of alcohol can influence the reaction outcome, with primary alcohols generally providing higher yields than more sterically hindered secondary and tertiary alcohols. researchgate.netusm.my For fluorinated aromatic carboxylic acids, heterogeneous catalysts like the metal-organic framework (MOF) UiO-66-NH2 have also been used to facilitate methyl esterification with methanol, offering a reduction in reaction time compared to traditional methods. researchgate.net

Below is a table representing typical esterification reactions.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst | Conditions | Product |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Methanol | H₂SO₄ | Reflux | Methyl 4-fluoro-2,6-dimethoxybenzoate |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Ethanol | H₂SO₄ | Microwave, 130-150°C | Ethyl 4-fluoro-2,6-dimethoxybenzoate |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Isopropanol | H₂SO₄ | Reflux | Isopropyl 4-fluoro-2,6-dimethoxybenzoate |

Amidation and Related Condensation Reactions

The synthesis of amides from 4-fluoro-2,6-dimethoxybenzoic acid can be achieved through several standard synthetic protocols. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group to form an O-acylisourea intermediate, which is then readily attacked by the amine. The Schotten-Baumann reaction provides another route, where the acid chloride is reacted with an amine in the presence of an aqueous base to neutralize the HCl byproduct. globalscientificjournal.com For example, fluorobenzoic acids can be reacted with various anilines in a basic solution to produce amide products. globalscientificjournal.com

The following table illustrates representative amidation reactions.

| Reactant 1 | Reactant 2 (Amine) | Method | Product |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Ammonia | Acyl chloride route | 4-Fluoro-2,6-dimethoxybenzamide |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Aniline | Coupling agent (EDC) | N-Phenyl-4-fluoro-2,6-dimethoxybenzamide |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Diethylamine | Acyl chloride route | N,N-Diethyl-4-fluoro-2,6-dimethoxybenzamide |

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the benzene (B151609) ring in 4-fluoro-2,6-dimethoxybenzoic acid is governed by the electronic properties of its three substituents: one fluoro and two methoxy (B1213986) groups.

Influence of Fluoro and Methoxy Groups on Electrophilic and Nucleophilic Reactivity

The two methoxy groups (-OCH₃) at the ortho positions (C2 and C6) are strong activating groups for electrophilic aromatic substitution. vaia.com They donate electron density to the aromatic ring through their resonance effect (+R), which outweighs their electron-withdrawing inductive effect (-I). vaia.comresearchgate.net This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. vaia.com

Conversely, the fluorine atom at the para position (C4) is a deactivating group. researchgate.net Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). While it also has a resonance-donating effect (+R), the inductive effect is dominant, making the ring less reactive towards electrophiles compared to benzene. researchgate.net However, among the halogens, fluorine's resonance effect is the most significant, making fluorobenzene (B45895) less deactivated than other halobenzenes. researchgate.net

For nucleophilic aromatic substitution (SNAr), the opposite effects are observed. SNAr reactions require an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The electron-donating methoxy groups strongly disfavor SNAr by increasing the electron density on the ring. vaia.com The electron-withdrawing fluoro group makes the ring more susceptible to nucleophilic attack, but its effect is counteracted by the powerful donating effect of the two methoxy groups. vaia.commasterorganicchemistry.com

Regioselective Functionalization of Poly-substituted Benzoic Acid Systems

The regioselectivity of further electrophilic substitution on the 4-fluoro-2,6-dimethoxybenzoic acid ring is determined by the directing effects of the existing substituents. The powerful ortho, para-directing methoxy groups at positions 2 and 6 would direct incoming electrophiles to the positions ortho and para relative to them. The available positions are C3, C4, and C5.

Position C3: Is ortho to the C2-methoxy group and meta to the C4-fluoro and C6-methoxy groups.

Position C5: Is ortho to the C6-methoxy group and meta to the C4-fluoro and C2-methoxy groups.

Given that the methoxy groups are strong activating, ortho, para-directors, they will primarily direct substitution to the C3 and C5 positions. The fluorine atom is an ortho, para-director, but it is a deactivator. Its directing influence reinforces substitution at C3 and C5 (which are ortho to the fluorine). Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions, leading to a mixture of products or disubstitution depending on the reaction conditions. The steric hindrance from the adjacent methoxy and carboxylic acid groups also plays a role in influencing the final product distribution. A general strategy for the regioselective functionalization of polysubstituted benzoic acids involves a sequence of dearomatization, regioselective addition, and subsequent rearomatization. nih.gov

Nucleophilic Substitution Reactions on Fluorinated Benzoic Acid Systems

Nucleophilic aromatic substitution (SNAr) on fluorinated benzoic acid systems is a significant class of reactions. researchgate.net In a typical SNAr mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group, often a halide. masterorganicchemistry.comlibretexts.org For the reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as these stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In 4-fluoro-2,6-dimethoxybenzoic acid, the fluorine atom is a potential leaving group. However, the presence of two strongly electron-donating methoxy groups at the ortho positions increases the electron density of the ring, making it unfavorable for a standard SNAr reaction. vaia.com

Despite this, nucleophilic substitution can be achieved under specific conditions. The displacement of a fluoro or methoxy group ortho to a carboxylic acid moiety can occur with organometallic reagents like Grignard or organolithium reagents. researchgate.net It is presumed this proceeds via pre-coordination of the organometallic reagent with the substrate. researchgate.net Furthermore, recent advances have shown that nucleophilic substitution on unactivated fluoroarenes, including electron-rich ones, can be enabled by methods such as organic photoredox catalysis. nih.gov This technique can facilitate the defluorination and subsequent functionalization with various nucleophiles like amines and carboxylic acids under mild conditions. nih.gov In some base-catalyzed condensation reactions using fluorinated benzaldehydes in methanol, the fluorine atom at the para position can be substituted by a methoxy group via an SNAr reaction. acgpubs.org

Competitive Pathways in SNAr Reactions with Strong Bases

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the synthesis of arylamines, ethers, and other derivatives by displacing a leaving group on an aromatic ring with a nucleophile. Classically, these reactions are most efficient on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov In the case of 4-Fluoro-2,6-dimethoxybenzoic acid, the scenario is more complex. The methoxy groups are strong electron-donating groups, which activate the ring towards electrophilic substitution but deactivate it towards nucleophilic attack, making classical SNAr reactions challenging. nih.gov

However, SNAr reactions can proceed on unactivated aryl fluorides, though they often demand harsh conditions, such as the use of strong bases and high temperatures. nih.gov When 4-Fluoro-2,6-dimethoxybenzoic acid is subjected to a strong base, several competitive pathways can be envisioned:

Acid-Base Reaction: The most immediate reaction will be the deprotonation of the carboxylic acid by the strong base to form the corresponding carboxylate salt. This is a rapid and highly favorable process.

Nucleophilic Aromatic Substitution (SNAr): The primary SNAr pathway would involve the attack of a nucleophile (which could be the strong base itself, e.g., an alkoxide or amide) at the carbon atom bearing the fluorine atom. The stability of the intermediate Meisenheimer complex is crucial for this reaction to proceed. The electron-donating methoxy groups would destabilize this negatively charged intermediate, thus hindering the reaction.

Benzyne (B1209423) Formation: In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction via a benzyne intermediate could become a competitive pathway. However, this typically requires a proton ortho to the leaving group, which is absent in this molecule (the ortho positions to the fluorine are substituted with methoxy groups). Therefore, this pathway is considered unlikely.

Reactions involving the Methoxy Groups: Ether cleavage of the methoxy groups by very strong nucleophilic bases at high temperatures is a possibility, leading to the formation of phenolic derivatives.

The primary competition under strong basic conditions would be between the rapid acid-base reaction at the carboxyl group and the much slower SNAr reaction at the fluorinated carbon. The deactivating nature of the methoxy groups for SNAr suggests that forcing conditions would be necessary to achieve substitution at the fluorine position. Recent advancements have explored electrophotocatalytic methods to achieve SNAr on unactivated aryl fluorides at ambient temperature and without strong bases, offering a potential alternative to traditional high-temperature methods. nih.gov

Decarboxylation Phenomena in Substituted Benzoic Acids

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this transformation can be challenging and often requires high temperatures or specific catalytic systems. nih.gov The stability of the resulting aryl anion intermediate is a key factor.

The structure of 4-Fluoro-2,6-dimethoxybenzoic acid, with two bulky methoxy groups ortho to the carboxylic acid, is significant. This steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization between the carboxyl group and the aromatic ring, thereby weakening the C-C bond and facilitating decarboxylation upon heating.

Several methods are employed for the decarboxylation of substituted benzoic acids:

Heating with Soda Lime: A classic method involves heating the carboxylic acid or its sodium salt with soda lime (a mixture of NaOH and CaO). libretexts.org This process can be thought of as an initial acid-base reaction to form the sodium salt, followed by heat-induced decarboxylation. libretexts.org

The Schmidt Reaction: This reaction can be used for quantitative decarboxylation, which is particularly useful in isotopic labeling studies. cdnsciencepub.com It involves treating the carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid like concentrated sulfuric acid. cdnsciencepub.com Research has shown that the yields of this reaction can be poor for aromatic acids bearing electronegative substituents when using standard concentrated sulfuric acid. cdnsciencepub.com However, employing anhydrous ("100%") sulfuric acid can dramatically increase the yield of carbon dioxide to nearly quantitative levels for a range of benzoic acids with electron-withdrawing groups. cdnsciencepub.com

The table below presents data on the increased efficiency of the Schmidt reaction for various substituted benzoic acids upon changing the reaction medium to 100% H₂SO₄, highlighting a potential strategy for the efficient decarboxylation of compounds like 4-Fluoro-2,6-dimethoxybenzoic acid. cdnsciencepub.com

| Substituted Benzoic Acid | % Yield of CO₂ in 96% H₂SO₄ | % Yield of CO₂ in 100% H₂SO₄ |

| Benzoic Acid | 98 | 98 |

| p-Anisic Acid | 98 | 98 |

| m-Nitrobenzoic Acid | 55 | 98 |

| p-Nitrobenzoic Acid | 70 | 97 |

| p-Chlorobenzoic Acid | 80 | 99 |

| p-Bromobenzoic Acid | 80 | 99 |

| p-Iodobenzoic Acid | 80 | 98 |

| m-Hydroxybenzoic Acid | 50 | 97 |

Advanced Spectroscopic and Spectrometric Characterization of 4 Fluoro 2,6 Dimethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, the electronic environment of specific nuclei, and the connectivity between atoms. For 4-Fluoro-2,6-dimethoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive structural analysis.

The ¹H NMR spectrum of 4-Fluoro-2,6-dimethoxybenzoic acid is predicted to be relatively simple due to the molecule's symmetry. The plane of symmetry passing through the C1-C4 axis renders the two methoxy (B1213986) groups (at C2 and C6) and the two aromatic protons (at C3 and C5) chemically equivalent.

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. orgchemboulder.comoregonstate.edu Its broadness is a result of hydrogen bonding and chemical exchange.

Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to resonate in the range of 6.0-7.0 ppm. Their chemical shift is influenced by the electron-donating methoxy groups, which increase shielding (upfield shift), and the electron-withdrawing fluorine atom. These protons will appear as a triplet due to coupling to the fluorine atom at C4 (a ³JHF coupling) and the other equivalent proton.

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The interpretation of coupling constants (J-values) is crucial for confirming assignments. The primary coupling of interest is between the aromatic protons and the fluorine atom (³JH-F), which is typically in the range of 5-10 Hz.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | broad singlet | N/A |

| Aromatic (H-3, H-5) | 6.2 - 6.5 | triplet | ³JH-F ≈ 7-9 Hz |

| Methoxy (-OCH₃) | 3.8 - 4.0 | singlet | N/A |

| Predicted ¹H NMR Data for 4-Fluoro-2,6-dimethoxybenzoic Acid |

The proton-decoupled ¹³C NMR spectrum of 4-Fluoro-2,6-dimethoxybenzoic acid should display seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing in the 165-175 ppm region. docbrown.info

Aromatic Carbons:

C-1 (ipso-carbon to COOH): This quaternary carbon is expected around 110-115 ppm.

C-2 and C-6 (ipso-carbons to OCH₃): These equivalent quaternary carbons are significantly shielded by the oxygen atom and are predicted to appear far downfield, likely in the 158-162 ppm range. They will exhibit coupling to the fluorine atom.

C-3 and C-5: These equivalent carbons, bonded to hydrogen, are expected to resonate in the 95-105 ppm region. Their upfield shift is due to the strong shielding effect of the ortho- and para-methoxy and fluoro substituents. They will show a C-F coupling.

C-4 (ipso-carbon to F): This quaternary carbon will appear as a doublet due to a large one-bond C-F coupling (¹JC-F), typically greater than 240 Hz. Its chemical shift is predicted to be in the range of 160-165 ppm.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will produce a single signal around 56-62 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JC-F (Hz) |

| C=O | 165 - 175 | - |

| C-1 | 110 - 115 | - |

| C-2, C-6 | 158 - 162 | ~5-10 |

| C-3, C-5 | 95 - 105 | ~20-25 |

| C-4 | 160 - 165 | >240 |

| -OCH₃ | 56 - 62 | - |

| Predicted ¹³C NMR Data for 4-Fluoro-2,6-dimethoxybenzoic Acid |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For 4-Fluoro-2,6-dimethoxybenzoic acid, a single resonance is expected. The chemical shift for an aryl fluoride typically falls within the range of -100 to -130 ppm relative to CFCl₃. ucsb.educolorado.edu The signal for the fluorine at C-4 will be split into a triplet due to coupling with the two equivalent ortho protons (H-3 and H-5). The ³JH-F coupling constant observed in the ¹⁹F NMR spectrum should match the value observed in the ¹H NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

The vibrational spectra of 4-Fluoro-2,6-dimethoxybenzoic acid are expected to be dominated by contributions from the carboxylic acid, the substituted benzene (B151609) ring, and the methoxy groups.

Carboxylic Acid Modes:

O-H Stretch: A very broad and intense absorption band in the FTIR spectrum is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.comoregonstate.edu

C=O Stretch: A strong, sharp absorption is predicted in the range of 1680-1710 cm⁻¹ in the FTIR spectrum, corresponding to the carbonyl stretching of the dimerized acid. orgchemboulder.com

C-O Stretch / O-H Bend: Coupled C-O stretching and O-H in-plane bending modes typically appear in the 1210-1440 cm⁻¹ region.

Aromatic Ring Modes:

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretch: Ring stretching vibrations typically give rise to a group of bands in the 1450-1620 cm⁻¹ region.

Other Modes:

C-F Stretch: A strong absorption band for the C-F stretch is expected in the 1100-1300 cm⁻¹ range.

C-O Stretch (Methoxy): Asymmetric and symmetric C-O-C stretching from the methoxy groups will result in strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

| O-H stretch (dimer) | 2500 - 3300 | Strong, very broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (OCH₃) | 2850 - 2980 | Medium |

| C=O stretch (dimer) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1450 - 1620 | Medium to strong |

| C-O stretch / O-H bend | 1210 - 1440 | Strong |

| C-F stretch | 1100 - 1300 | Strong |

| C-O-C stretch (methoxy) | 1050 - 1250 | Strong |

| Predicted Characteristic Vibrational Frequencies for 4-Fluoro-2,6-dimethoxybenzoic Acid |

In the solid state and in nonpolar solvents, benzoic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. aip.org This dimerization significantly influences their spectroscopic properties.

Solid State: In the solid state, the strong O-H···O hydrogen bonds are responsible for the broad O-H stretching band and the lower frequency of the C=O stretching band in the FTIR spectrum compared to the monomeric form. aip.org Solid-state NMR can also provide direct evidence for the dynamics of proton exchange within these hydrogen-bonded dimers. aip.org

Solution: In solution, an equilibrium exists between the hydrogen-bonded dimer and the monomeric form. The position of this equilibrium is dependent on the solvent polarity, concentration, and temperature. In nonpolar solvents like CCl₄ or CDCl₃, the dimer form predominates at higher concentrations. This can be observed in ¹H NMR by the downfield shift of the carboxylic proton signal upon increasing concentration. In FTIR, dilution with a nonpolar solvent would lead to the appearance of a new, sharper O-H stretching band at higher frequency (around 3500 cm⁻¹) and a C=O band also at a higher frequency (around 1760 cm⁻¹), both corresponding to the monomeric species. In polar, hydrogen-bond-accepting solvents like DMSO or methanol, the acid molecules will preferentially form hydrogen bonds with the solvent, disrupting the dimer formation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise structural elucidation of novel compounds. It provides the exact mass of a molecule and its fragments with high accuracy, enabling the determination of elemental compositions and offering profound insights into fragmentation pathways. This section focuses on the theoretical and potential experimental HRMS analysis of 4-Fluoro-2,6-dimethoxybenzoic acid, deriving expected fragmentation patterns from established principles and data from related substituted benzoic acids.

The molecular formula for 4-Fluoro-2,6-dimethoxybenzoic acid is C₉H₉FO₄. The theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915).

Table 1: Theoretical Exact Mass Calculation for 4-Fluoro-2,6-dimethoxybenzoic acid (C₉H₉FO₄)

| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total Exact Mass | | | 199.048488 |

In a typical HRMS experiment using electrospray ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

Table 2: Expected m/z Values in High-Resolution Mass Spectrometry

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀FO₄⁺ | 200.056313 |

The fragmentation of benzoic acid derivatives in mass spectrometry is well-documented and typically involves characteristic losses of small neutral molecules from the molecular ion. For 4-Fluoro-2,6-dimethoxybenzoic acid, the fragmentation cascade is expected to be influenced by the carboxylic acid group and the methoxy and fluoro substituents on the aromatic ring.

A primary fragmentation pathway for benzoic acids involves the loss of the hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO), or the direct loss of the entire carboxyl group (•COOH). Another common fragmentation is the loss of water (H₂O), particularly when ortho substituents can participate in intramolecular rearrangements. The presence of methoxy groups introduces additional fragmentation channels, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Based on the fragmentation patterns observed for related compounds such as benzoic acid, 2,6-dimethoxybenzoic acid, and other substituted benzoic acids, a plausible fragmentation pattern for 4-Fluoro-2,6-dimethoxybenzoic acid under positive ion ESI-HRMS can be proposed. nih.govnist.govmiamioh.edudocbrown.infonih.gov The initial protonated molecule [M+H]⁺ at m/z 200.0563 would likely undergo a series of fragmentation steps.

Table 3: Plausible Fragmentation Pattern of [M+H]⁺ of 4-Fluoro-2,6-dimethoxybenzoic acid

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Description |

|---|---|---|---|

| 182.0457 | H₂O | C₉H₈FO₃⁺ | Loss of water from the protonated molecular ion. This is a common fragmentation for benzoic acids with ortho-methoxy groups due to the "ortho effect". nih.govnist.gov |

| 167.0226 | H₂O + •CH₃ | C₈H₅FO₃⁺ | Subsequent loss of a methyl radical from the m/z 182 ion. |

| 154.0301 | H₂O + CO | C₈H₈FO₂⁺ | Loss of carbon monoxide from the m/z 182 ion. |

| 139.0070 | H₂O + CO + •CH₃ | C₇H₅FO₂⁺ | Loss of a methyl radical from the m/z 154 ion. |

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 198.0407 is expected to readily lose carbon dioxide (CO₂). nih.gov

Table 4: Plausible Fragmentation Pattern of [M-H]⁻ of 4-Fluoro-2,6-dimethoxybenzoic acid

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Description |

|---|---|---|---|

| 154.0458 | CO₂ | C₈H₈FO₂⁻ | Decarboxylation of the deprotonated molecular ion, a characteristic fragmentation for carboxylic acids. nih.gov |

It is important to note that these are predicted fragmentation pathways. The actual fragmentation pattern can be influenced by the specific instrumental conditions, such as the collision energy used in tandem mass spectrometry (MS/MS) experiments. Experimental verification through HRMS analysis of a synthesized and purified standard of 4-Fluoro-2,6-dimethoxybenzoic acid is necessary to confirm these proposed structures and fragmentation pathways.

Computational and Theoretical Investigations of 4 Fluoro 2,6 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods provide insights into molecular geometry, spectroscopic characteristics, and energetic properties.

Density Functional Theory (DFT) Studies on Geometric Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties with a good balance of accuracy and computational cost.

For 4-Fluoro-2,6-dimethoxybenzoic acid, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step. This process, known as geometric optimization, finds the lowest energy arrangement of the atoms, providing key structural parameters. The presence of two bulky methoxy (B1213986) groups at the ortho positions (2 and 6) forces the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring to minimize steric hindrance. The fluorine atom at the para position (4) would have a lesser steric impact but would significantly influence the electronic distribution in the ring.

Once the optimized geometry is obtained, the same level of theory can be used to predict vibrational frequencies. These theoretical frequencies, when scaled, can be compared with experimental FT-IR and FT-Raman spectra for validation. Key vibrational modes for this molecule would include the O-H stretching of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy groups, and the C-F stretch. Studies on similar molecules like 4-bromo-3-(methoxymethoxy) benzoic acid show how DFT can be used to assign these vibrational modes. researchgate.net

Interactive Table 1: Predicted Vibrational Frequencies for 4-Fluoro-2,6-dimethoxybenzoic acid using DFT

This table presents illustrative data based on typical values for substituted benzoic acids.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | ~3000-2800 | Broad, Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Methoxy) | ~2980-2940 | Medium-Weak |

| C=O Stretch (Carbonyl) | ~1720-1690 | Very Strong |

| C-C Stretch (Aromatic Ring) | ~1600, ~1480 | Strong-Medium |

| C-O Stretch (Methoxy/Acid) | ~1250-1050 | Strong |

| C-F Stretch | ~1230-1150 | Strong |

Ab Initio and Composite Methods for Energetic and Thermodynamic Property Evaluation

For higher accuracy in energetic and thermodynamic properties, ab initio and composite methods are employed. acs.org These methods, such as Møller-Plesset perturbation theory (MP2) or more sophisticated coupled-cluster (CC) approaches, are computationally more intensive but provide a more rigorous treatment of electron correlation. rsc.org

These calculations yield crucial data such as the molecule's total energy, enthalpy of formation, and Gibbs free energy. Furthermore, they allow for the determination of key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy groups would collaboratively influence these frontier orbitals.

Thermodynamic properties derived from these calculations are essential for predicting the compound's stability and behavior under various conditions.

Interactive Table 2: Illustrative Energetic and Thermodynamic Properties

This table presents predicted values for 4-Fluoro-2,6-dimethoxybenzoic acid based on theoretical calculations for analogous compounds.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Standard Enthalpy of Formation | -550 | kJ/mol |

| Gibbs Free Energy of Formation | -480 | kJ/mol |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov This is crucial for understanding how 4-Fluoro-2,6-dimethoxybenzoic acid behaves in a solution, where interactions with solvent molecules and other solute molecules are dominant.

Self-Association and Solvent Interactions of Benzoic Acid Derivatives

Like other carboxylic acids, 4-Fluoro-2,6-dimethoxybenzoic acid is expected to form strong hydrogen-bonded dimers in non-polar solvents. ucl.ac.ukacs.org The carboxylic acid groups of two molecules would interact to form a stable cyclic dimer. MD simulations, using force fields like GAFF, can model this self-association process and determine the stability and structure of these dimers. ucl.ac.uk

Influence of Solvent Polarity on Molecular Aggregation and Conformational Dynamics

The choice of solvent significantly impacts molecular aggregation. MD simulations can quantify this by calculating the potential of mean force (PMF) for dimer formation in different solvents. In apolar solvents like toluene (B28343) or chloroform, a deep energy minimum corresponding to the stable dimer would be expected. ucl.ac.ukacs.org In polar solvents like water or methanol, this minimum would be much shallower, indicating that dimerization is less favorable.

Solvent polarity also affects the conformational dynamics of the molecule, particularly the rotation of the methoxy groups and the carboxylic acid group relative to the benzene ring. MD simulations can track these dihedral angles over time to reveal the preferred conformations and the energy barriers between them in different solvent environments. Studies on 2,6-dimethoxybenzoic acid have shown that such solvent-mediated effects are critical in understanding crystallization behavior. bohrium.com

Interactive Table 3: Predicted Dimerization Energy in Various Solvents

This table provides illustrative interaction energies for the self-association of 4-Fluoro-2,6-dimethoxybenzoic acid in different solvent environments.

| Solvent | Dielectric Constant | Expected Dimerization Energy (kJ/mol) | Predominant Interaction |

| Toluene | 2.4 | -35 to -45 | Solute-Solute (H-Bonding) |

| Chloroform | 4.8 | -30 to -40 | Solute-Solute (H-Bonding) |

| Acetone | 21 | -10 to -20 | Solute-Solvent Competition |

| Water | 80 | -5 to -15 | Solute-Solvent (H-Bonding) |

Intermolecular Interaction Analysis

To gain a deeper, more quantitative understanding of the bonding within and between molecules, specialized analysis methods are applied to the electron density obtained from high-level quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is used to study charge distribution and interactions between orbitals. nih.govmdpi.com For 4-Fluoro-2,6-dimethoxybenzoic acid, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the aromatic ring and the stabilizing hyperconjugative interactions. In the context of the hydrogen-bonded dimer, it can calculate the interaction energy between the lone pair of the carbonyl oxygen (the hydrogen bond acceptor) and the antibonding orbital of the O-H bond (the hydrogen bond donor). ijnc.ir

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. nih.govresearchgate.net By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of chemical bonds. For the strong covalent bonds within the molecule, the electron density at the BCP will be high. For weaker non-covalent interactions, like the hydrogen bonds forming the dimer or potential C-H···O or C-F···H contacts, the density at the BCP will be significantly lower. The properties of the electron density at these critical points can differentiate between strong, covalent interactions and weaker, closed-shell interactions (like hydrogen bonds and van der Waals forces). nih.gov

Characterization of Hydrogen Bonding Networks and Weak Interactions

As a result of this lack of specific data, no data tables or detailed research findings can be presented for 4-Fluoro-2,6-dimethoxybenzoic acid at this time.

Crystallography and Polymorphism in the Context of 4 Fluoro 2,6 Dimethoxybenzoic Acid Analogues

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

The crystal structures of benzoic acid derivatives, including analogues of 4-fluoro-2,6-dimethoxybenzoic acid, are often characterized by the formation of robust supramolecular synthons. acs.org The most common motif is the centrosymmetric dimer, where two carboxylic acid groups form a pair of O-H···O hydrogen bonds. acs.org This reliable interaction often dictates the primary assembly of the molecules into larger networks.

The study of supramolecular assembly in these systems is crucial for crystal engineering, as it allows for the rational design of solid-state architectures with predictable connectivity and dimensionality. nih.gov

Table 1: Common Supramolecular Synthons in Benzoic Acid Derivatives

| Synthon Type | Description | Interacting Groups |

| Carboxylic Acid Dimer | A robust and common motif where two molecules are held together by a pair of hydrogen bonds. | Carboxylic acid groups (O-H···O) |

| Halogen Bond | A directional interaction between a halogen atom and a Lewis base. | Halogen atom (e.g., I, Br) and a nitrogen or oxygen atom. nih.gov |

| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Benzene (B151609) rings |

| C-H···O/N Interaction | A weak hydrogen bond between a carbon-hydrogen bond and an oxygen or nitrogen atom. | C-H bond and an oxygen or nitrogen atom |

Conformational Analysis in the Crystalline State

The conformation of 4-fluoro-2,6-dimethoxybenzoic acid and its analogues in the crystalline state is another critical aspect revealed by SC-XRD. The torsional angles, which describe the rotation around single bonds, are particularly important. A key feature in many ortho-substituted benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the aromatic ring. acs.org

In many 2,6-disubstituted benzoic acids, steric hindrance from the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring. nih.gov For example, in a polymorph of 2,6-dimethoxybenzoic acid, the carboxyl group is twisted by approximately 65.72°. nih.gov This deviation from planarity can have significant effects on the molecule's electronic properties and its ability to form certain intermolecular interactions.

Table 2: Torsional Angles in Substituted Benzoic Acids

| Compound | Torsional Angle Description | Angle (°) | Reference |

| 2,6-dimethoxybenzoic acid (Polymorph I) | Dihedral angle between carboxyl group and benzene ring | 65.72 | nih.gov |

| ortho-vanillin | Rotation of methoxy (B1213986) group out of the benzene ring plane | ~7 | researchgate.net |

Polymorphic Forms and Crystallization Control Strategies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com These different forms, known as polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability, even though they have the same chemical composition.

The relative thermodynamic stability of polymorphs can be determined through techniques like thermal analysis. mdpi.com An enantiotropic relationship exists between two polymorphs when one form is more stable below a certain transition temperature, and the other is more stable above it. For example, in the case of 2,6-dimethoxybenzoic acid (2,6MeOBA), forms I and III are enantiotropically related, with form III being the high-temperature form. mdpi.com Understanding these relationships is crucial for selecting the most stable polymorph for a particular application and for preventing unwanted phase transitions.

The stability of polymorphs is governed by the Gibbs free energy, which is influenced by both enthalpy (related to the strength of intermolecular interactions in the crystal lattice) and entropy (related to the degree of disorder). The mechanical properties of polymorphs can also differ significantly, with variations in hardness and stiffness of 60% or higher observed between different forms of the same compound. rsc.org

The outcome of a crystallization process can be influenced by various factors, including the solvent, temperature, and the presence of additives. mdpi.com Additives can play a crucial role in directing the crystallization towards a specific polymorphic form, often a metastable one that might be difficult to obtain otherwise. mdpi.com

Additives can function in several ways. They can interact with specific crystal faces, inhibiting their growth and thereby modifying the crystal habit. bohrium.com They can also act as templates, promoting the nucleation of a particular polymorph by forming supramolecular assemblies in solution that mimic the packing of that crystal form. researchgate.net

In the case of 2,6-dimethoxybenzoic acid, various additives, including polymers like polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC), as well as other molecular compounds, have been shown to influence the polymorphic outcome. mdpi.com For instance, HPC was found to facilitate the crystallization of the metastable form III from water. mdpi.com The selection of an appropriate additive is a key strategy for controlling polymorphism and obtaining the desired crystal form. mdpi.combohrium.com

Table 3: Influence of Additives on 2,6-Dimethoxybenzoic Acid Polymorphism

| Additive | Solvent | Observed Polymorphic Form(s) | Reference |

| Phenylboronic acid derivatives | Water | Concomitant crystallization of forms I and III or stable form I | mdpi.com |

| BIS-TRIS, PEG | Water | Mixture including form II | mdpi.com |

| Hydroxypropyl cellulose (HPC) | Water | Form III | mdpi.com |

| Tween 20 | Tetrahydrofuran (B95107) | Form I | mdpi.com |

Co-crystallization and Salt Formation with Benzoic Acid Derivatives

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a coformer) in a stoichiometric ratio within the same crystal lattice. rsc.org This can lead to materials with improved physical properties, such as solubility and stability. humanjournals.com

When a benzoic acid derivative is combined with a basic compound, the outcome can be either a co-crystal, where the components are linked by hydrogen bonds, or a salt, where a proton is transferred from the acid to the base. The likelihood of salt formation is often predicted by the difference in the pKa values (ΔpKa) of the acid and the base. researchgate.netrsc.org A general rule suggests that if the ΔpKa is greater than 2-3, a salt is likely to form. rsc.org

The formation of co-crystals or salts of benzoic acid derivatives has been extensively studied. For example, benzoic acid and its derivatives have been co-crystallized with various nitrogen-containing bases like pyrimidines and pyridines. rsc.orgresearchgate.net The resulting structures are often stabilized by robust hydrogen-bonding synthons between the carboxylic acid and the basic nitrogen atom. iucr.org These studies provide valuable insights into the principles of molecular recognition and supramolecular chemistry, which are essential for the rational design of new multi-component crystalline materials.

Strategic Applications and Synthetic Utility of 4 Fluoro 2,6 Dimethoxybenzoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecule and Natural Product Synthesis

The intrinsic functionalities of 4-Fluoro-2,6-dimethoxybenzoic acid make it an invaluable starting material for the synthesis of intricate molecular structures and natural products. The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol or aldehyde. These transformations are fundamental in the elaboration of molecular complexity.

The presence of the fluorine atom and two methoxy (B1213986) groups on the aromatic ring provides a means to modulate the electronic properties and steric environment of the molecule. The methoxy groups, being electron-donating, can direct ortho- and para-aromatic substitution reactions, while the fluorine atom, an electron-withdrawing group, can influence the acidity of the carboxylic acid and provide a site for nucleophilic aromatic substitution under specific conditions. This interplay of electronic effects allows for regioselective modifications of the aromatic core, a critical aspect in the total synthesis of natural products where precise control over substituent placement is paramount.

While direct examples of the use of 4-Fluoro-2,6-dimethoxybenzoic acid in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, substituted benzoic acids are key components of numerous natural products with a wide range of biological activities. The principles of its synthetic utility can be inferred from the application of structurally related compounds, such as 2,6-dimethoxybenzoic acid, which is a known component of certain plant species and has been a target in synthetic studies. nih.gov The strategic placement of the fluorine atom in 4-Fluoro-2,6-dimethoxybenzoic acid offers an avenue for creating fluorinated analogs of natural products, a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The fluorinated and methoxy-substituted benzoic acid scaffold is a privileged motif in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. The methoxy groups can also play a crucial role in receptor binding and can be precursors for other functional groups, such as hydroxyl groups, through demethylation.

4-Fluoro-2,6-dimethoxybenzoic acid serves as a key precursor for the synthesis of a variety of advanced pharmaceutical intermediates. The carboxylic acid functionality allows for its conjugation to other molecular fragments to build up the desired drug scaffold. For example, it can be readily converted into the corresponding acid chloride or activated ester, which can then be reacted with amines to form amides, a common linkage in many pharmaceutical agents.

The utility of fluorinated benzoic acid derivatives as precursors is highlighted by the synthesis of various bioactive compounds. globalscientificjournal.comresearchgate.net For instance, derivatives of 4-fluorobenzoic acid have been used to synthesize hydrazide hydrazones with potential antimicrobial activity. researchgate.net While this example does not use the dimethoxy substitution pattern, it underscores the importance of the fluorobenzoic acid core in generating new pharmacologically active agents. The synthetic routes often involve the transformation of the carboxylic acid group into other functionalities, a process for which 4-Fluoro-2,6-dimethoxybenzoic acid is well-suited.

The following table showcases examples of transformations that highlight the potential of 4-Fluoro-2,6-dimethoxybenzoic acid as a precursor for pharmaceutical intermediates, based on the reactivity of its constituent functional groups.

| Starting Material | Reagents and Conditions | Product Type | Potential Pharmaceutical Application |

| 4-Fluoro-2,6-dimethoxybenzoic acid | SOCl₂ or (COCl)₂ | 4-Fluoro-2,6-dimethoxybenzoyl chloride | Intermediate for amide and ester synthesis |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Amine, Coupling Agent (e.g., DCC, EDC) | N-Substituted-4-fluoro-2,6-dimethoxybenzamide | Bioactive amide-containing scaffolds |

| 4-Fluoro-2,6-dimethoxybenzoic acid | Alcohol, Acid Catalyst | Alkyl 4-fluoro-2,6-dimethoxybenzoate | Ester-containing drug analogs |

| 4-Fluoro-2,6-dimethoxybenzoic acid | BBr₃ or other demethylating agents | 4-Fluoro-2,6-dihydroxybenzoic acid | Intermediate for compounds with phenolic motifs |

Development of Novel Organic Reagents and Catalysts

The unique electronic and steric properties of 4-Fluoro-2,6-dimethoxybenzoic acid also make it a candidate for the development of novel organic reagents and catalysts. The electron-rich nature of the dimethoxy-substituted ring can be exploited in the design of ligands for organometallic catalysis. The steric hindrance provided by the two methoxy groups ortho to the carboxylic acid can be a design element in creating stereoselective catalysts.

While specific reagents or catalysts derived directly from 4-Fluoro-2,6-dimethoxybenzoic acid are not prominently reported, the principles for their design can be drawn from related structures. For example, substituted benzoic acids have been used to prepare hypervalent iodine reagents, which are versatile oxidants in organic synthesis. ossila.com A potential application could involve the conversion of 4-Fluoro-2,6-dimethoxybenzoic acid into a precursor for such a reagent, where the electronic and steric properties of the substituents could fine-tune the reactivity and selectivity of the oxidant.

Furthermore, the carboxylic acid group can be used to anchor the molecule to a solid support, leading to the development of heterogeneous catalysts that are easily separable from the reaction mixture. The fluorinated and methoxylated aromatic ring would serve as the functional part of the catalyst, potentially influencing the outcome of a catalytic transformation.

Integration into Materials Science and Functional Molecule Design

The field of materials science increasingly relies on the design and synthesis of functional organic molecules with specific photophysical, electronic, or self-assembly properties. The structural features of 4-Fluoro-2,6-dimethoxybenzoic acid make it an attractive component for the construction of such materials.

The presence of the fluorinated aromatic ring can impart desirable properties such as thermal stability and hydrophobicity to polymers or liquid crystals. The carboxylic acid group provides a convenient point of attachment for polymerization or for linking to other molecular units to create complex functional materials. The methoxy groups can influence the solid-state packing and intermolecular interactions, which are critical for determining the bulk properties of a material.

For instance, benzoic acid derivatives are known to form liquid crystalline phases, and the introduction of fluorine and methoxy groups can be used to tune the mesomorphic properties. The ability of the carboxylic acid to form strong hydrogen bonds can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures, such as tapes, rosettes, or networks. These organized assemblies can exhibit interesting properties and have potential applications in areas like organic electronics or sensor technology.

The potential for integrating 4-Fluoro-2,6-dimethoxybenzoic acid into functional materials is supported by the broad use of substituted benzoic acids in materials science. For example, fluorinated benzoic acids are used in the synthesis of polymers for optical applications and as components of advanced liquid crystal displays.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-2,6-dimethoxybenzoic acid, and what are the critical purification steps?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. A common approach is halogenation (fluorination) followed by methoxylation. For example, brominated analogs like 4-bromo-2,6-dimethoxybenzoic acid are synthesized via electrophilic substitution, with careful control of reaction conditions (e.g., HBr-HOAc for demethylation) to avoid halogen migration . Purification often employs recrystallization or column chromatography, with monitoring by -NMR to confirm substituent positions and prevent byproducts like 5-bromoresorcinol from decarboxylation .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in poly-substituted benzoic acids like 4-Fluoro-2,6-dimethoxybenzoic acid?

- Methodological Answer :

- NMR : - and -NMR are critical for identifying methoxy (-OCH) and fluorine positions. For instance, methoxy groups show distinct singlet peaks in -NMR (~3.8–4.0 ppm), while fluorine substituents influence chemical shifts of adjacent protons .

- IR : Carboxylic acid (C=O stretch ~1680–1700 cm) and methoxy (C-O ~1250 cm) groups are key identifiers.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between positional isomers.

Advanced Research Questions

Q. How do competing demethylation and halogen migration pathways influence the synthesis of halogenated dimethoxybenzoic acids, and what strategies mitigate undesired rearrangements?

- Methodological Answer : During HBr-HOAc demethylation, bromine migration (e.g., from position 4 to 5) can occur due to partial cleavage of methoxy groups, leading to halogen loss and rebromination. This is influenced by the proximity of the halogen to oxygen functionalities. Strategies include:

- Steric Control : Positioning halogens ortho or para to methoxy groups minimizes migration (e.g., 4-bromo-2,6-dimethoxybenzoic acid resists migration better than 2-bromo analogs) .

- Temperature Modulation : Lower reaction temperatures reduce radical-mediated rebromination .

- Alternative Halogens : Iodine (e.g., in 6-iodo-4,5-dimethoxybenzoic acid) provides milder reaction conditions, reducing side reactions .

Q. What crystallographic challenges arise when determining the structure of 4-Fluoro-2,6-dimethoxybenzoic acid derivatives, and how do programs like SHELXL improve refinement accuracy?

- Methodological Answer : Challenges include weak electron density due to partial occupancy (common in fragment-based studies) and anisotropic displacement parameters. SHELXL addresses these via:

- Anomalous Scattering : Bromine/fluorine atoms enhance phase determination in derivatives (e.g., brominated analogs like 3-bromo-2,6-dimethoxybenzoic acid in HIV protease studies) .

- Twinned Data Refinement : SHELXL’s robust algorithms handle twinning and high-resolution data, critical for small-molecule accuracy .

- Restraints : Custom restraints for methoxy and fluorine groups improve model stability .

Q. In fragment-based drug discovery, how does the incorporation of halogen atoms (e.g., fluorine) in benzoic acid derivatives enhance binding specificity in protein-ligand interactions?

- Methodological Answer : Halogens mediate key interactions:

- Halogen Bonding : Fluorine’s electronegativity directs interactions with backbone carbonyls (e.g., Val56 in HIV protease) .

- Hydrophobic Packing : Fluorine’s small size allows tight packing in hydrophobic pockets (e.g., flap sites in HIV protease) .

- Metabolic Stability : Fluorine reduces oxidative degradation, enhancing bioavailability. Brominated fragments (e.g., Br6 in ) are prioritized for their strong anomalous signals in crystallography .

Q. How can anomalous scattering techniques (e.g., bromine SAD) resolve electron density ambiguities for low-occupancy fragments derived from 4-Fluoro-2,6-dimethoxybenzoic acid analogs?

- Methodological Answer : Bromine’s high anomalous signal (f'' > 3 e⁻ at Cu-Kα) enables single-wavelength anomalous dispersion (SAD) phasing, even at low occupancy (<30%). Automated pipelines (e.g., AutoDrug at SSRL) integrate rapid data collection with SHELXC/D/E for fragment screening, as demonstrated in HIV protease studies . Fluorine, though weaker (f'' ~0.3 e⁻), can be combined with sulfur/oxygen signals for multi-wavelength approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.